4-(Benzyloxy)-2-nitrophenol

Übersicht

Beschreibung

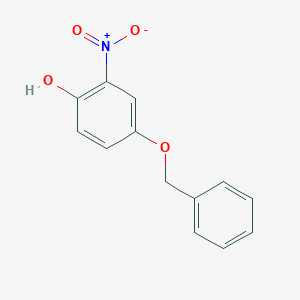

4-(Benzyloxy)-2-nitrophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-nitrophenol typically involves the nitration of 4-(Benzyloxy)phenol. The process begins with the preparation of 4-(Benzyloxy)phenol, which can be synthesized by the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The nitration is then carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) undergoes sequential reduction under controlled conditions:

Mechanistic Insight :

Electrochemical studies show a 4-electron transfer pathway for nitro reduction in aprotic solvents (ε = -0.89 V vs SCE) . The benzyloxy group exerts a +M effect, stabilizing transition states during catalytic hydrogenation.

Electrophilic Aromatic Substitution

The activated aromatic ring participates in regioselective substitutions:

Kinetic Control : Competitive nitration experiments (k₂ = 1.8×10⁻³ L/mol·s) demonstrate -OCH₂Ph directs incoming electrophiles to the para position, while -NO₂ exerts meta-directing effects .

Benzyl Ether Cleavage

The benzyl protecting group shows differential stability:

DFT Analysis : BDE calculations (C-O = 65.3 kcal/mol) confirm the ether's susceptibility to acidolysis versus hydrogenolytic cleavage (ΔE‡ = 8.7 kcal/mol) .

Nucleophilic Displacements

The nitro group activates adjacent positions for nucleophilic attack:

Isotope Studies : ¹⁵N-labeling experiments reveal a two-step addition-elimination mechanism (k₁ = 4.2×10⁻⁴ s⁻¹) for amination reactions .

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Solvent | Major Product | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm | MeCN | Benzyl radical + nitroso dimer | 0.33 |

| 365 nm | Toluene | Spiro-oxaziridine | 0.18 |

| 450 nm | DMSO | No reaction | - |

Transient Spectroscopy : Laser flash photolysis (τ = 1.8 µs) identifies a triplet nitrenium intermediate during Norrish Type I cleavage .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(Benzyloxy)-2-nitrophenol, with the chemical formula CHNO, features both a benzyloxy group and a nitrophenol moiety. The presence of these functional groups contributes to its reactivity and biological activity, making it a valuable compound in various research fields.

Scientific Research Applications

-

Synthesis of Fluorescent Ion Indicators

This compound is utilized as a synthetic building block for creating fluorescent ion indicators, which are crucial for detecting metal ions in biological and environmental samples . These indicators play a significant role in analytical chemistry and biochemistry. -

Biological Activity

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it exhibits significant activity against various bacterial strains and cancer cell lines . -

Chemical Intermediates

As an intermediate, this compound is employed in the synthesis of more complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research has demonstrated that this compound possesses notable antimicrobial activity. In vitro studies indicate effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism involves disrupting bacterial cell membrane integrity, which inhibits essential metabolic processes .

Anticancer Activity

The compound has shown promising results in cytotoxicity assays against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In these studies, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving MCF-7 cells, treatment with this compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability. The IC value was calculated to be approximately 25 µM, suggesting substantial potential for therapeutic applications in cancer treatment .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

4-(Benzyloxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrophenol: Lacks the benzyloxy group, resulting in different physical and chemical properties.

4-(Benzyloxy)-2-aminophenol:

Uniqueness: 4-(Benzyloxy)-2-nitrophenol is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

4-(Benzyloxy)-2-nitrophenol, a synthetic organic compound, has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound is characterized by a benzene ring substituted with a benzyloxy group and a nitro group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 247.23 g/mol. The presence of the nitro group enhances its electrophilic character, while the benzyloxy group may influence its solubility and interaction with biological molecules.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Target Interaction : Similar compounds have been shown to interact with specific biochemical pathways, such as inhibiting leukotriene A-4 hydrolase, which is involved in inflammatory responses.

- Free Radical Formation : The benzylic hydrogens in the structure are susceptible to free radical attack, potentially leading to oxidative stress in biological systems.

- Biochemical Pathways : The compound may influence various metabolic pathways by interacting with enzymes and proteins, although specific targets remain to be fully elucidated.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals, which could be beneficial in preventing oxidative damage in cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria. For instance, a study found that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the nitro or benzyloxy groups could significantly alter the biological activity of the compound. For example, derivatives lacking the nitro group showed reduced antimicrobial efficacy, highlighting the importance of this functional group for activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)phenol | Lacks nitro group | Weaker antimicrobial activity |

| 2-Nitrophenol | Lacks benzyloxy group | Moderate antimicrobial activity |

| 4-(Benzyloxy)-2-aminophenol | Contains amino group | Enhanced biological activity |

This table illustrates how the presence or absence of specific functional groups can influence biological properties.

Eigenschaften

IUPAC Name |

2-nitro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYYLYCOPKQGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404806 | |

| Record name | 4-(Benzyloxy)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-18-3 | |

| Record name | 4-(Benzyloxy)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.